
Ethane-1,2-diol;2-hydroxyacetic acid
Overview
Description
Ethane-1,2-diol;2-hydroxyacetic acid is a polymer with bifunctional carboxylic acid end groups. It is commonly used as a cross-linking reagent and plasticizer. The compound is known for its versatility and is utilized in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Ethane-1,2-diol;2-hydroxyacetic acid is typically synthesized through the reaction of polyethylene glycol with dichloroacetic acid under alkaline conditions . The reaction involves the substitution of the hydroxyl groups of polyethylene glycol with carboxymethyl groups, resulting in the formation of the desired compound. Industrial production methods often involve large-scale reactions with controlled temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
Ethane-1,2-diol undergoes oxidation to form carboxylic acids or aldehydes, depending on the reagent and conditions:
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Strong Oxidizing Agents (e.g., KMnO₄, HNO₃):
Complete oxidation yields oxalic acid (HOOC–COOH) via intermediate glycolic acid (HOCH₂COOH). This pathway is critical in toxicological studies, as metabolic oxidation in humans produces glycolic and oxalic acids, leading to systemic acidosis and renal damage . -
Mild Oxidizing Agents (e.g., O₂/Cu catalyst):
Partial oxidation at controlled temperatures (200–300°C) produces glyoxal (OHC–CHO), a precursor for polymers and adhesives .
Cleavage Reactions
The vicinal diol structure enables cleavage of the C–C bond under specific conditions:
This reaction is pivotal in structural elucidation of glycols and has been applied in polymer degradation studies .
Esterification and Etherification
Ethane-1,2-diol forms esters and ethers through nucleophilic substitution:
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Reaction with Carboxylic Acids:
Produces diesters like ethylene glycol diacetate, used as plasticizers: -
Reaction with Alkyl Halides:
Forms ethers such as ethylene glycol dimethyl ether, a polar aprotic solvent:
Dehydration Reactions
Under acidic conditions, ethane-1,2-diol dehydrates to form ethylene oxide or acetaldehyde:
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Concentrated H₂SO₄ at 170°C:
This reaction is industrially relevant for producing precursors to polyesters .
Biosynthetic and Catalytic Pathways
Recent advances highlight sustainable production methods:
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Formose Reaction:
Ethane-1,2-diol is synthesized from formaldehyde using Aerosil (SiO₂) in methanol (pH 10.6) via aldol condensation:Yields depend on catalyst loading and reaction time, with optimized conditions achieving ~45% conversion .
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Enzymatic Production in E. coli:
Engineered strains convert D-xylose to ethane-1,2-diol via a four-step pathway involving dehydrogenases and aldolases, achieving titers of 12.4 g/L .
Industrial and Environmental Reactions
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Polymerization:
Condensation with terephthalic acid forms polyethylene terephthalate (PET), with reaction kinetics governed by temperature (250–300°C) and catalyst (Sb₂O₃) . -
Antifreeze Degradation:
Photocatalytic oxidation using TiO₂ under UV light mineralizes ethane-1,2-diol to CO₂ and H₂O, addressing environmental contamination .
Thermodynamic Data
Key thermodynamic parameters for ethane-1,2-diol reactions:
Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Reference |
---|---|---|---|
Combustion to CO₂ and H₂O | -1,181 | -1,134 | |
Oxidation to glycolic acid | -287 | -259 |
Scientific Research Applications
Industrial Applications
Ethylene glycol is widely used in various industrial applications:
- Antifreeze and Coolants : One of the primary uses of ethylene glycol is in automotive antifreeze formulations. Its ability to lower the freezing point of water makes it essential for preventing engine freeze-ups in cold weather .
- Polymer Production : Ethylene glycol is a key ingredient in the production of polyethylene terephthalate (PET), which is used in manufacturing plastic bottles and synthetic fibers. The polymerization process requires high-purity ethylene glycol to ensure product quality.
- Gas Hydrate Inhibition : In the petroleum industry, ethylene glycol acts as a gas hydrate inhibitor. Its solubility properties help prevent the formation of hydrates that can obstruct pipelines during oil and gas extraction .
Toxicology and Safety Considerations
While ethylene glycol has numerous applications, it is also associated with significant toxicity risks. Ingestion can lead to severe health consequences, including metabolic acidosis and renal failure. Awareness and prompt treatment are crucial following exposure incidents .
Case Studies
Several case studies illustrate the diverse applications and implications of ethylene glycol:
- Case Study on Antifreeze Poisoning : A clinical case highlighted the importance of early diagnosis and treatment for ethylene glycol poisoning. The patient presented with symptoms consistent with antifreeze ingestion, leading to immediate intervention with fomepizole, an antidote that inhibits alcohol dehydrogenase .
- Biosynthesis Research : Research on biosynthetic pathways for producing ethylene glycol from biomass demonstrates its potential for sustainable production methods. The engineered E. coli strain not only enhances yield but also minimizes byproducts, showcasing an innovative approach to chemical synthesis .
Data Table: Summary of Ethylene Glycol Applications
Application Area | Description | Key Benefits |
---|---|---|
Antifreeze | Used in automotive coolants | Lowers freezing point |
Polymer Production | Key component in PET production | Essential for high-quality plastics |
Gas Hydrate Inhibition | Prevents hydrate formation in pipelines | Enhances operational efficiency |
Biotechnological Synthesis | Engineered microorganisms convert biomass to EG | Sustainable production method |
Toxicology | Associated with significant health risks | Requires careful handling and awareness |
Mechanism of Action
The mechanism of action of poly(ethylene glycol) bis(carboxymethyl) ether involves its bifunctional carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with other molecules, facilitating cross-linking and stabilization of polymeric networks. In biological applications, the compound can interact with cellular components, promoting cell adhesion and proliferation .
Comparison with Similar Compounds
Ethane-1,2-diol;2-hydroxyacetic acid is unique due to its bifunctional carboxylic acid groups, which provide enhanced reactivity and versatility compared to other polyethylene glycol derivatives. Similar compounds include:
Polyethylene glycol: Lacks carboxylic acid groups, resulting in lower reactivity.
Polyethylene glycol diacid: Similar structure but may have different molecular weights and properties
This compound stands out for its ability to form stable cross-linked networks and its wide range of applications in various fields.
Biological Activity
Ethane-1,2-diol; 2-hydroxyacetic acid, commonly known as glycolic acid, is a compound with significant biological activity, particularly in the context of toxicity and metabolic pathways. This article explores its biological activity, focusing on its metabolism, toxicological effects, and therapeutic implications based on diverse research findings.
Chemical Structure and Metabolism
Ethane-1,2-diol (ethylene glycol) is metabolized in the liver to glycolic acid, which can further be converted into oxalic acid. The metabolic pathway is crucial for understanding the compound's biological effects and toxicity. The overall reaction can be summarized as follows:
This metabolic process is responsible for the toxicological profile of ethylene glycol and its metabolites.
Acute Toxicity
Acute exposure to ethylene glycol can lead to severe health consequences. A study reported a case of a 70-year-old man who presented with confusion and slurred speech after ingestion of ethylene glycol. His serum concentration was measured at 550 mg/dL, indicating significant toxicity. The patient exhibited metabolic acidosis and required hemodialysis for treatment .
Key Symptoms of Ethylene Glycol Poisoning:
- Central nervous system depression
- Gastrointestinal upset
- Metabolic acidosis
- Renal toxicity due to calcium oxalate crystal deposition
Case Studies
- Case Study of Fatal Ingestion : A 37-year-old male ingested a lethal dose of ethylene glycol (1254 mg/dL), leading to severe metabolic acidosis and renal failure characterized by calcium oxalate crystals in the kidneys. Despite treatment efforts, the patient did not survive .
- Long-term Studies : The National Toxicology Program conducted studies on mice exposed to ethylene glycol over extended periods. Findings indicated that high doses could lead to nephropathy and liver lesions, particularly at concentrations exceeding 25000 ppm in feed .
Developmental and Reproductive Toxicity
Research indicates that while ethylene glycol itself is not directly toxic to reproduction, its metabolite glycolic acid can produce developmental effects when exposure occurs at high doses. In studies involving rats and mice, developmental toxicity was observed primarily due to maternal toxicity rather than direct effects from ethylene glycol .
Developmental Effects Noted:
- Axial skeletal malformations
- Reduced body weights
- Increased post-implantation loss
Therapeutic Applications
Despite its toxicity, glycolic acid is utilized in various therapeutic contexts, particularly in dermatology as an alpha hydroxy acid (AHA). It is employed for its exfoliating properties in cosmetic formulations aimed at improving skin texture and treating conditions such as acne and photoaging .
Summary of Biological Activity
The biological activity of Ethane-1,2-diol; 2-hydroxyacetic acid encompasses both its toxicological implications and therapeutic uses:
Aspect | Details |
---|---|
Metabolism | Converted to glycolic acid and then oxalic acid in the liver |
Acute Toxicity Symptoms | CNS depression, gastrointestinal upset, metabolic acidosis, renal toxicity |
Case Studies | Documented cases of severe poisoning leading to renal failure; treatment often requires hemodialysis |
Developmental Toxicity | Observed primarily due to maternal toxicity; not directly reproductive toxic but can cause developmental effects at high doses |
Therapeutic Uses | Used in cosmetics for skin treatments; effective as an exfoliant for improving skin conditions |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of ethane-1,2-diol in biological systems, and how do they contribute to toxicity?
Ethane-1,2-diol is metabolized in the liver via alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. The accumulation of oxalic acid leads to calcium oxalate (CaOx) crystal formation, causing nephrotoxicity and renal failure. Researchers can model this pathway by administering 1% ethane-1,2-diol in drinking water to rodents for 28 days, monitoring urinary oxalate levels and kidney histopathology . Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are used to quantify metabolites.
Q. How is ethane-1,2-diol utilized in experimental models of urolithiasis, and what are the key parameters for inducing calcium oxalate deposition?
Ethane-1,2-diol-induced urolithiasis models involve administering 1% ethane-1,2-diol ad libitum to animals for 28 days. Key parameters include:
- Dose : Low doses favor CO₂ elimination, while high doses promote glycolic acid accumulation.
- Urine Volume : Reduced 24-hour urine volume increases stone formation risk.
- Biomarkers : Serum bicarbonate levels and urinary oxalate concentrations are critical for assessing metabolic disturbances .
Q. What methods are employed to analyze the oxidative degradation products of ethane-1,2-diol in aqueous media?
Oxidation studies use reagents like periodic acid or chromic acid. For example, chromic acid oxidation at room temperature with 1,10-phenanthroline as a catalyst (0.015 mol/dm³ ethane-1,2-diol, 0.001 mol/dm³ Cr(VI)) produces hydroxyethanal. Reaction products are identified via melting point analysis of hydrazone derivatives and confirmed using NMR or IR spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in acid-base disturbances observed between ethane-1,2-diol toxicity in rodent models versus human clinical cases?
Rodent models often show metabolic alkalosis due to excess bicarbonate, whereas humans develop metabolic acidosis from glycolic acid accumulation. To reconcile this:
- Dose Dependency : Use lower ethane-1,2-diol concentrations (0.5–1.5 g/kg) in rodents to mimic human metabolic profiles.
- Species-Specific Metabolism : Compare hepatic enzyme kinetics (e.g., alcohol dehydrogenase activity) across species using in vitro microsomal assays .
Q. What strategies optimize the catalytic efficiency of ethane-1,2-diol oxidation using transition metal catalysts under varying experimental conditions?
Optimization involves:
- Catalyst Design : Use micellar catalysts (e.g., 1,10-phenanthroline) to enhance reaction rates in aqueous media.
- Concentration Ratios : Maintain [Cr(VI)]T : [phen]T at 1:15 to stabilize intermediates.
- Temperature Control : Conduct reactions at 25°C to prevent side-product formation .
Q. What mechanistic insights explain the divergent metabolic fates of ethane-1,2-diol compared to structurally similar diols like propane-1,2-diol?
Ethane-1,2-diol metabolizes to toxic oxalic acid, while propane-1,2-diol is converted to pyruvic acid, a natural Krebs cycle intermediate. This divergence arises from:
- Carbon Chain Length : Shorter chains in ethane-1,2-diol favor oxidation to dicarboxylic acids.
- Enzyme Specificity : Aldehyde dehydrogenase isoforms preferentially process propane-1,2-diol metabolites without forming CaOx crystals .
Properties
IUPAC Name |
ethane-1,2-diol;2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIEBOFAKRNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O.C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39927-08-7 | |
Record name | Polyethylene glycol, bis(carboxymethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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